Isopropylparaben

Description

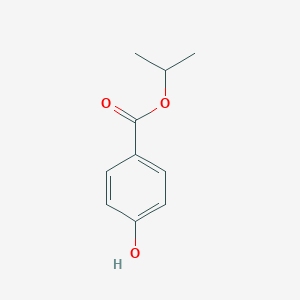

Structure

3D Structure

Propriétés

IUPAC Name |

propan-2-yl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHMMKSPYOOVGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052858 | |

| Record name | Isopropylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4191-73-5 | |

| Record name | Isopropylparaben | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4191-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-hydroxy-, 1-methylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004191735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYLPARABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6EOX47QK0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isopropylparaben from p-Hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isopropylparaben from p-hydroxybenzoic acid. It details the prevalent synthetic methodologies, including direct esterification and a two-step thionyl chloride-mediated approach. This document is designed to furnish researchers and professionals in drug development with detailed experimental protocols, comparative quantitative data, and visual diagrams to facilitate a thorough understanding of the synthesis process.

Introduction

This compound, the isopropyl ester of p-hydroxybenzoic acid, is a member of the paraben family, widely utilized as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties.[1][2] Its synthesis is a critical process for these industries, demanding high purity and efficiency. The primary and most direct route for its preparation is the Fischer esterification of p-hydroxybenzoic acid with isopropanol (B130326).[1] This reaction is typically catalyzed by a strong acid.[1] An alternative method involves the use of thionyl chloride to form an intermediate that subsequently reacts with p-hydroxybenzoic acid, a process reported to enhance reaction efficiency by mitigating the steric hindrance of the isopropanol.[3]

Synthetic Methodologies and Quantitative Data

The synthesis of this compound from p-hydroxybenzoic acid can be achieved through several methods. The most common are the direct acid-catalyzed esterification and a two-step process involving an intermediate. The choice of method can significantly impact reaction yield and purity.

2.1. Fischer-Speier Esterification

This is a direct, acid-catalyzed esterification reaction.[4] The general scheme involves heating p-hydroxybenzoic acid with an excess of isopropanol in the presence of a strong acid catalyst, such as sulfuric acid.[1] The reaction is reversible, and to drive it towards the product, an excess of the alcohol is typically used, and the water formed is removed.[4]

2.2. Thionyl Chloride Mediated Synthesis

To overcome the lower reactivity of isopropanol due to steric hindrance, a two-step method can be employed.[3] In this process, isopropanol is first reacted with thionyl chloride to form an intermediate, which then reacts with p-hydroxybenzoic acid to yield this compound.[3][5] This method is reported to improve both the reaction rate and the overall yield.[3]

Table 1: Comparison of Reaction Conditions for Paraben Synthesis

| Parameter | Conventional Fischer Esterification (Propylparaben) | Microwave-Assisted (Propylparaben) | Thionyl Chloride Method (this compound) |

| Reactants | p-Hydroxybenzoic acid, n-Propanol | p-Hydroxybenzoic acid, n-Propanol | p-Hydroxybenzoic acid, Isopropanol, Thionyl Chloride |

| Molar Ratio (Acid:Alcohol) | 1:3 to 1:5[1] | 1:3[1] | 1:0.18-0.20 (Acid:Isopropanol in step 2)[3] |

| Catalyst | Concentrated H₂SO₄ (2-3% of acid mass)[1] | NKC-9 Macroporous Resin (20% of reactant mass)[1] | Thionyl Chloride (as reactant)[3] |

| Solvent | Excess n-Propanol[1] | Excess n-Propanol[1] | Not specified in initial step |

| Temperature | Reflux[1] | 95-100°C[6] | Step 1: <5°C; Step 2: Room temp to reflux[3] |

| Reaction Time | 2-4 hours[1] | 2.5 hours[1] | Step 1: Not specified; Step 2: 8-11 hours[3] |

| Reported Yield | Not specified for this compound | ~89%[1] | Improved yield and efficiency reported[3] |

Note: Data for propylparaben (B1679720) synthesis is included as a close analogue to provide context for typical reaction conditions and yields.

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol [7] |

| Appearance | White crystalline solid[8] |

| Melting Point | 84-86 °C |

| Boiling Point | 297.5 °C[8] |

| ¹H NMR (CDCl₃) | δ 7.90 (d, 2H), 6.85 (d, 2H), 5.25 (sept, 1H), 1.35 (d, 6H) |

| ¹³C NMR (CDCl₃) | δ 166.5, 160.0, 131.8, 122.0, 115.2, 68.9, 21.9 |

| Key IR Absorptions (cm⁻¹) | 3350 (O-H), 2980 (C-H), 1685 (C=O), 1600, 1510 (C=C aromatic), 1280, 1170 (C-O)[1][9] |

| Mass Spec (m/z) | 180 (M+), 138, 121[10] |

Experimental Protocols

3.1. Protocol 1: Conventional Synthesis using Sulfuric Acid Catalyst

This protocol is a standard laboratory procedure for Fischer esterification, adapted for this compound synthesis.

-

Materials:

-

p-Hydroxybenzoic acid

-

Isopropanol

-

Concentrated sulfuric acid

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve p-hydroxybenzoic acid in an excess of isopropanol (a molar ratio of 1:4 is recommended).

-

With caution, add a catalytic amount of concentrated sulfuric acid (approximately 2% of the mass of p-hydroxybenzoic acid) to the solution while stirring.

-

Heat the mixture to reflux and maintain for 3-5 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to ambient temperature.

-

Remove the excess isopropanol using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water or hexane/ethyl acetate mixture.[11][12]

-

3.2. Protocol 2: Thionyl Chloride Mediated Synthesis

This protocol is based on a patented method designed for higher efficiency.[3]

-

Materials:

-

Isopropanol

-

Thionyl chloride

-

p-Hydroxybenzoic acid

-

Deionized water

-

-

Procedure:

-

Intermediate Formation: In a reactor equipped with a stirrer, condenser, and cooling system, add isopropanol and cool to below 0°C. Slowly add thionyl chloride while maintaining the temperature below 5°C. Stir for 1-2 hours.

-

Esterification: To the reactor containing the intermediate, add p-hydroxybenzoic acid (molar ratio of isopropanol to p-hydroxybenzoic acid between 1:0.18 and 1:0.20). Stir at room temperature for 3-5 hours.

-

Slowly heat the mixture to reflux and maintain for 5-6 hours. Monitor the reaction by HPLC until the conversion rate exceeds 85%.

-

Work-up and Purification: After completion, add pure water to the reactor and heat to 80°C. Separate the oily layer while hot.

-

Dissolve the oily layer in toluene.

-

Perform crystallization and recrystallization from the toluene solution until the desired purity of this compound is achieved.

-

Dry the final product under forced air at a temperature below 65°C.

-

Mandatory Visualizations

Caption: Fischer-Speier esterification mechanism for this compound synthesis.

Caption: General experimental workflow for this compound synthesis and purification.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CN103420841B - Preparation method of isopropyl p-hydroxybenzoate - Google Patents [patents.google.com]

- 4. athabascau.ca [athabascau.ca]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. CN106365990A - Propyl p-hydroxybenzoate preparation method - Google Patents [patents.google.com]

- 7. Isopropyl paraben (isopropyl 4-hydroxybenzoate) (unlabeled) 1 mg/mL in methanol - Cambridge Isotope Laboratories, ULM-9846-1.2 [isotope.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. This compound(4191-73-5) IR Spectrum [m.chemicalbook.com]

- 10. This compound | C10H12O3 | CID 20161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. Reddit - The heart of the internet [reddit.com]

Isopropylparaben: A Comprehensive Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of isopropylparaben, a widely used antimicrobial preservative. This document is intended to be a comprehensive resource, offering detailed data, experimental methodologies, and visual representations of relevant biological and analytical pathways to support research and development activities.

Physicochemical Properties of this compound

This compound, the isopropyl ester of p-hydroxybenzoic acid, is a white crystalline solid.[1] Its utility as a preservative is intrinsically linked to its physicochemical characteristics, which dictate its solubility, stability, and interaction with microbial and biological systems. A summary of its key quantitative properties is presented below.

| Property | Value | Units | Notes and References |

| IUPAC Name | propan-2-yl 4-hydroxybenzoate | - | [1][2] |

| CAS Number | 4191-73-5 | - | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | - | [2] |

| Molecular Weight | 180.20 | g/mol | [2] |

| Melting Point | 84-86 | °C | A range of 68-71°C has also been reported.[3] |

| Boiling Point | 286-287 | °C | at 760 mmHg (estimated).[4][5] Another source reports 297.50°C.[1] |

| Water Solubility | 0.07 (at 25°C) | g/100g | Insoluble in water (0.088g/100ml at 25°C) has also been reported.[3] Estimated at 689.7 mg/L at 25°C.[4] |

| Solubility in Organic Solvents | Soluble | - | Readily soluble in ethanol, ether, acetone, and chloroform.[6] |

| pKa | ~8.4 | - | Predicted value. |

| LogP (Octanol-Water Partition Coefficient) | 2.90 | - | An estimated value of 2.745 has also been reported.[3][4][5] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to the characterization of any compound for research and pharmaceutical development. The following sections detail the methodologies for measuring the key parameters of this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a sensitive indicator of purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.[7]

Principle: A small, powdered sample of the crystalline solid is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed.[8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[7]

-

Glass capillary tubes (sealed at one end)[8]

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)[8]

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.[8]

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This allows for a more efficient determination of the actual melting point.[7]

-

Accurate Determination: Allow the apparatus to cool below the approximate melting point. Insert a new capillary tube with the sample. Heat the block, ensuring a slow heating rate of approximately 1-2°C per minute as the temperature approaches the expected melting point.[7]

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point of the sample.[7]

Aqueous Solubility Determination (Flask Method - OECD 105)

The aqueous solubility of a substance is a critical parameter influencing its absorption, distribution, and environmental fate. The flask method is suitable for substances with a solubility greater than 10⁻² g/L.[5][10]

Principle: A saturated solution of the substance in water is prepared by agitation, and the concentration of the substance in the aqueous phase is determined after reaching equilibrium.[10]

Apparatus:

-

Constant temperature water bath or shaker (20 ± 0.5 °C)[5]

-

Flasks with stoppers

-

Centrifuge or filtration apparatus

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Preliminary Test: A preliminary test is conducted to determine the approximate solubility and the time required to reach equilibrium.[5]

-

Equilibration: Add an excess amount of this compound to a flask containing a known volume of water. The flask is then agitated in a constant temperature bath. The agitation should be sufficient to ensure good mixing but not so vigorous as to cause emulsification.

-

Phase Separation: Once equilibrium is reached (as determined in the preliminary test), the solution is allowed to stand to let the excess solid settle. The saturated aqueous solution is then separated from the undissolved solid by centrifugation or filtration.[10]

-

Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Replicates: The experiment should be performed in at least triplicate.

pKa Determination (Potentiometric Titration)

The pKa value indicates the strength of an acid. For this compound, which has a phenolic hydroxyl group, the pKa reflects its tendency to deprotonate in aqueous solution.

Principle: A solution of the weak acid (this compound) is titrated with a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa is the pH at which half of the acid has been neutralized.[11][12]

Apparatus:

-

pH meter with a glass electrode[11]

-

Burette

-

Magnetic stirrer and stir bar[12]

-

Beakers and volumetric flasks

Procedure:

-

Solution Preparation: Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) and a solution of this compound of known concentration in a suitable solvent (e.g., a water/ethanol mixture to ensure solubility).[12]

-

Titration Setup: Place a known volume of the this compound solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.[12]

-

Titration: Add the standardized strong base solution in small increments from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[11]

-

Data Analysis: Plot a titration curve of pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point. The pKa is equal to the pH at the half-equivalence point.[12]

LogP Determination (HPLC Method - OECD 117)

The n-octanol/water partition coefficient (LogP) is a measure of a substance's lipophilicity and is a key parameter in predicting its absorption, bioavailability, and environmental partitioning. The HPLC method provides a rapid and reliable alternative to the traditional shake-flask method.[3][13]

Principle: The retention time of a substance on a reversed-phase HPLC column is correlated with its LogP value. A calibration curve is generated using reference compounds with known LogP values. The LogP of the test substance is then determined from its retention time using this calibration curve.[13]

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column[13]

-

Syringes and vials

Procedure:

-

Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of methanol (B129727) and water. The exact composition may need to be optimized.[14]

-

Reference Standard Solutions: Prepare solutions of at least six reference compounds with known LogP values that bracket the expected LogP of this compound.

-

Test Substance Solution: Prepare a solution of this compound in the mobile phase.

-

Chromatographic Analysis: Inject the reference standard solutions and the this compound solution onto the HPLC system. Record the retention time for each compound. The dead time (t₀) should also be determined using an unretained substance (e.g., thiourea).[14]

-

Calculation of Capacity Factor (k): For each compound, calculate the capacity factor using the formula: k = (tᵣ - t₀) / t₀, where tᵣ is the retention time of the compound and t₀ is the dead time.

-

Calibration Curve: Plot a graph of log k versus the known LogP values of the reference standards. A linear regression of this plot gives the calibration curve.

-

LogP Determination: From the retention time of this compound, calculate its log k value. Using the equation of the calibration curve, determine the LogP of this compound.[13]

Visualizations: Signaling Pathways and Experimental Workflows

Estrogenic Activity Signaling Pathway of Parabens

Parabens, including this compound, have been shown to exhibit weak estrogenic activity by binding to estrogen receptors (ERα and ERβ).[15][16] This interaction can initiate a signaling cascade that leads to the transcription of estrogen-responsive genes, potentially disrupting normal endocrine function.[17][18][19]

Caption: Estrogenic signaling pathway of parabens via estrogen receptor binding.

Analytical Workflow for Paraben Analysis in Cosmetics

The quality control of cosmetic products often involves the analysis of paraben concentrations to ensure they are within regulatory limits. A typical workflow involves sample preparation followed by HPLC analysis.[20][21]

Caption: General experimental workflow for the analysis of parabens in cosmetics.

References

- 1. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 2. researchgate.net [researchgate.net]

- 3. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. cdn3.f-cdn.com [cdn3.f-cdn.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chm.uri.edu [chm.uri.edu]

- 9. filab.fr [filab.fr]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. asdlib.org [asdlib.org]

- 12. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 13. oecd.org [oecd.org]

- 14. Comparative study on estrogen receptor alpha dimerization and transcriptional activity of parabens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ER-dependent estrogenic activity of parabens assessed by proliferation of human breast cancer MCF-7 cells and expression of ERalpha and PR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Testing Parabens in Cosmetics and Skincare [intertek.com]

Toxicokinetics and ADME studies of isopropylparaben in animal models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the toxicokinetics and Absorption, Distribution, Metabolism, and Excretion (ADME) of isopropylparaben in animal models. Due to a notable lack of extensive research focused solely on this compound, this document synthesizes available data for this compound with findings from structurally similar parabens, such as propylparaben (B1679720) and isobutylparaben, to construct a likely ADME profile. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided.

Physicochemical Properties of this compound

The ADME profile of a compound is fundamentally influenced by its physicochemical properties. This compound is an ester of p-hydroxybenzoic acid.

| Property | Value | Reference |

| IUPAC Name | propan-2-yl 4-hydroxybenzoate | [1] |

| CAS Number | 4191-73-5 | [2] |

| Molecular Formula | C₁₀H₁₂O₃ | [2] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| Melting Point | 84-86 °C | [3] |

| Water Solubility | 0.07 g/100g at 25°C | [3] |

| LogP (Octanol-Water Partition Coefficient) | 2.8 | [1] |

Absorption

Dermal Absorption

Oral Absorption

Parabens are generally well-absorbed after oral administration in animal models.[5][6] Studies on methylparaben indicate it is readily and completely absorbed from the gastrointestinal tract.[7] It is anticipated that this compound would follow a similar pattern of rapid and efficient oral absorption.

Distribution

Following absorption, parabens are distributed throughout the body. However, they do not tend to accumulate in tissues.[4] Serum concentrations of parabens, even after intravenous administration, decline rapidly and remain low.[4] Due to rapid metabolism, the systemic exposure to the parent this compound is expected to be low.

Metabolism

The primary metabolic pathway for parabens is hydrolysis to p-hydroxybenzoic acid (PHBA), a reaction catalyzed by carboxylesterases present in the skin and liver.[4][8] PHBA is then conjugated with glucuronic acid or sulfate (B86663) before excretion. In vitro studies using rat liver microsomes have shown that parabens are rapidly hydrolyzed, with the rate being dependent on the alkyl chain length.[9] While specific data for this compound is scarce, it is expected to undergo extensive first-pass metabolism in the liver.

dot

Caption: Metabolic pathway of this compound.

Excretion

The primary route of excretion for paraben metabolites is via the urine.[5][6] Following oral administration of other parabens in rats, over 70% of the dose is excreted in the urine within the first 24 hours, with less than 4% eliminated in the feces.[5][6] This suggests that the conjugated metabolites of this compound are efficiently cleared from the body through renal excretion.

Quantitative Toxicokinetic Data (Extrapolated from Structurally Similar Parabens)

The following table summarizes key toxicokinetic parameters observed for methyl-, propyl-, and butylparaben (B1668127) in Sprague-Dawley rats after a single 100 mg/kg dose. These values can be used as a surrogate to estimate the likely profile of this compound.

| Parameter | Oral Administration | Dermal Administration | Subcutaneous Administration |

| Tmax (h) | ~0.5 | ~8 | ~2 |

| Urinary Excretion (% of dose in 24h) | >70% | 14-27% | >70% |

| Fecal Excretion (% of dose in 24h) | <4% | <2% | <4% |

| Tissue Retention (% of dose) | ~2% | Not specified | ~2% |

| Unabsorbed (dermal only, % of dose) | N/A | >50% | N/A |

| Data sourced from Aubert et al., 2012.[5][6] |

Experimental Protocols

Dermal Absorption Study (In Vivo)

A representative protocol for assessing dermal absorption in rats is outlined below, based on general guidelines and practices.[10]

dot

Caption: Workflow for an in vivo dermal absorption study.

Oral Administration and Pharmacokinetic Study

A typical protocol for an oral pharmacokinetic study in rats is as follows.[6][11]

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Housing: Animals are housed individually in metabolic cages to allow for the separate collection of urine and feces.

-

Administration: this compound, dissolved in a suitable vehicle (e.g., corn oil), is administered via oral gavage at a specific dose.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the tail vein or via a cannula.[4][12]

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Analytical Method: Plasma concentrations of this compound and its primary metabolite, p-hydroxybenzoic acid, are determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[8][13][14][15]

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Conclusion

The available data, largely extrapolated from studies on structurally similar parabens, suggest that this compound is well-absorbed orally and partially absorbed dermally in animal models. It is expected to undergo rapid and extensive metabolism, primarily through hydrolysis to p-hydroxybenzoic acid, followed by conjugation and efficient excretion in the urine. The systemic exposure to the parent compound is likely to be low, and it is not expected to accumulate in tissues. Further studies focusing specifically on the toxicokinetics and ADME of this compound are warranted to provide a more definitive profile and support comprehensive safety assessments.

References

- 1. This compound | C10H12O3 | CID 20161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. benchchem.com [benchchem.com]

- 4. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]

- 5. Repeated-dose toxicity and toxicokinetic study of isobutylparaben in rats subcutaneously treated for 13 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. currentseparations.com [currentseparations.com]

- 7. Evaluation of the health aspects of methyl paraben: a review of the published literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ajpaonline.com [ajpaonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Guidance on dermal absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3.7. Application to a Pharmacokinetic Study [bio-protocol.org]

- 12. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]

- 13. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. chromatographyonline.com [chromatographyonline.com]

Molecular formula and CAS number for isopropylparaben

An in-depth guide for researchers, scientists, and drug development professionals on the molecular characteristics, synthesis, analysis, and biological activity of Isopropylparaben.

Topic: this compound Content Type: In-depth Technical Guide/Whitepaper Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (propan-2-yl 4-hydroxybenzoate) is an alkyl ester of p-hydroxybenzoic acid belonging to the paraben family.[1][2][3] Widely utilized as an antimicrobial preservative in cosmetics, pharmaceuticals, and food products, its efficacy stems from its ability to inhibit the growth of a broad spectrum of fungi and bacteria.[4][5] This document provides a detailed technical overview of this compound, encompassing its chemical and physical properties, established methods for its synthesis and purification, comprehensive analytical protocols for its quantification, and a review of its biological activities, including its metabolic fate and toxicological profile. Particular emphasis is placed on its interaction with cellular signaling pathways, a subject of considerable scientific interest.

Chemical and Physical Properties

This compound is a white solid, often in crystalline or powder form, at room temperature.[4][6] Its chemical identity and key physicochemical properties are summarized in the tables below. The lipophilicity of parabens, and consequently their antimicrobial activity, generally increases with the length of the alkyl chain.[7]

Table 1: this compound Identification

| Identifier | Value |

| IUPAC Name | propan-2-yl 4-hydroxybenzoate[3] |

| Synonyms | Isopropyl 4-hydroxybenzoate, Isopropyl p-hydroxybenzoate, p-Hydroxybenzoic acid isopropyl ester[8][9] |

| Molecular Formula | C₁₀H₁₂O₃[1][8][10] |

| CAS Number | 4191-73-5[1][2][8][10] |

| Molecular Weight | 180.20 g/mol [1][9][11] |

| EC Number | 224-069-3[3][8] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 84-86 °C | [8][11] |

| Boiling Point | 286.9 °C at 760 mmHg | [8] |

| Density | 1.132 g/cm³ | [8] |

| Water Solubility | 1.204 g/L; Relatively low | [4][6] |

| Solubility in Organic Solvents | Soluble in ethanol, methanol (B129727), chloroform, ethyl acetate, acetone, and ether | [4][6][12] |

| Flash Point | 120.4 °C | [8] |

| Vapor Pressure | 0.00148 mmHg at 25°C | [8] |

| logP (o/w) | 2.745 (est.) | [5] |

Synthesis and Purification

The primary method for synthesizing this compound is through the Fischer esterification of p-hydroxybenzoic acid with isopropanol (B130326). This reaction is typically catalyzed by a strong acid.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for paraben synthesis.[3][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-hydroxybenzoic acid (1.0 eq.) in isopropanol (excess, e.g., 10-15 ml per gram of acid).

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid or thionyl chloride (e.g., 1.5 eq. for thionyl chloride) to the mixture at 0 °C.[6]

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) until the starting material (p-hydroxybenzoic acid) is consumed.[6]

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess isopropanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

-

Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by recrystallization.

-

Recrystallization:

-

Dissolve the crude this compound in a minimum amount of a hot solvent mixture, such as ethanol/water.

-

Gradually add hot water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

-

Drying: Collect the purified crystals by vacuum filtration, wash with cold water, and dry under vacuum.

Caption: Workflow for the synthesis and purification of this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the quantitative determination of this compound in various matrices, including pharmaceuticals and cosmetics.[13][14]

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general framework for the analysis of multiple parabens, including this compound. Specific parameters may require optimization based on the sample matrix and available instrumentation.

-

Sample Preparation:

-

Solid/Liquid Samples (e.g., creams, gels): Accurately weigh a known amount of the sample (e.g., 1 g) into a volumetric flask. Extract the parabens using a suitable solvent like methanol or an ethanol/water mixture. Sonication may be used to ensure complete extraction.[15] Dilute to a known volume and filter the extract through a 0.45 µm syringe filter before injection.[16]

-

Liquid Samples (e.g., solutions, syrups): Dilute the sample with the mobile phase or a suitable solvent to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter.[16]

-

-

Chromatographic Conditions:

-

Instrument: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column is typically used (e.g., 150 mm x 3.0 mm, 2.6 µm particle size).[10]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., water with a small amount of acid like phosphoric or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[13][17]

-

Flow Rate: Typically in the range of 0.8 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40 °C.[13]

-

Detection: UV detection at 254 nm.[10]

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Biological Activity and Signaling Pathways

Antimicrobial Activity

Like other parabens, this compound is an effective preservative due to its broad-spectrum antimicrobial properties, showing efficacy against both fungi and Gram-positive bacteria.[7][19] The antimicrobial effectiveness of parabens generally increases with the length of the alkyl ester chain.[7]

Endocrine Disruption and Estrogen Receptor Signaling

A significant area of research for parabens is their potential to act as endocrine-disrupting chemicals (EDCs). This compound, as a xenoestrogen, has been shown to exhibit weak estrogenic activity.[19][20] This activity is mediated through its interaction with estrogen receptors (ERα and ERβ).[21]

The binding of this compound to estrogen receptors can mimic the action of the natural hormone 17β-estradiol, leading to the activation of estrogen-responsive genes. This can trigger a cascade of cellular events, including cell proliferation.[21] Studies on breast cancer cell lines (e.g., MCF-7) have demonstrated that this compound can stimulate cell proliferation, and this effect can be blocked by an anti-estrogen, confirming its ER-dependent mechanism.[21] The estrogenic potency of parabens tends to increase with the size of the alkyl group, with this compound showing greater activity than shorter-chain parabens like methylparaben.[7][20]

Caption: this compound binds to estrogen receptors, leading to gene transcription.

Metabolism and Toxicology

Metabolism

Upon dermal absorption, parabens are metabolized by carboxylesterases present in the skin.[16] The primary metabolic pathway involves the hydrolysis of the ester bond to form p-hydroxybenzoic acid (PHBA), which is the major metabolite.[19] This metabolite, along with any unmetabolized parent compound, can then undergo Phase II conjugation reactions (glucuronidation or sulfation) before being excreted, primarily in the urine.[16] Due to this metabolism in the skin, it is estimated that only a small fraction of the applied paraben is available for systemic absorption in its unmetabolized form.

Caption: The primary metabolic fate of this compound via hydrolysis.

Toxicology

Acute toxicity studies in animals have shown that parabens have low toxicity.[16] They are generally considered to be non-irritating and non-sensitizing to normal human skin at the concentrations used in cosmetic products. However, concerns remain regarding their endocrine-disrupting potential, even at low exposure levels. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe in cosmetics at the present practices of use and concentration, with the total concentration of parabens not exceeding 0.8%.

Conclusion

This compound is a highly effective and widely used antimicrobial preservative. Its synthesis and analysis are well-established, with HPLC being the method of choice for quantification. While its acute toxicity is low, its estrogenic activity, mediated through the estrogen receptor signaling pathway, warrants continued research and consideration, particularly in the context of long-term and cumulative exposure from various sources. This guide provides a foundational technical understanding for professionals working with or researching this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. ajpaonline.com [ajpaonline.com]

- 5. Effects of Benzophenone-3 and Propylparaben on Estrogen Receptor–Dependent R-Loops and DNA Damage in Breast Epithelial Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isopropyl paraben (isopropyl 4-hydroxybenzoate) (ring-¹³Câ, 99%) 1 mg/mL in methanol - Cambridge Isotope Laboratories, CLM-9845-1.2 [isotope.com]

- 7. Comparative study on estrogen receptor alpha dimerization and transcriptional activity of parabens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. ukisotope.com [ukisotope.com]

- 10. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. METHODS AND OBJECTS OF CHEMICAL ANALYSIS [moca.net.ua]

- 13. CN103664493A - Method for synthesizing isopropyl benzene - Google Patents [patents.google.com]

- 14. Isopropyl paraben (isopropyl 4-hydroxybenzoate) (unlabeled) 1 mg/mL in methanol - Cambridge Isotope Laboratories, ULM-9846-1.2 [isotope.com]

- 15. phytojournal.com [phytojournal.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Parabens [isotope.com]

- 19. Disconnecting the Estrogen Receptor Binding Properties and Antimicrobial Properties of Parabens through 3,5-Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ER-dependent estrogenic activity of parabens assessed by proliferation of human breast cancer MCF-7 cells and expression of ERalpha and PR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

The Solubility Dichotomy of Isopropylparaben: A Technical Guide for Researchers

An In-depth examination of the solubility of isopropylparaben in ethanol (B145695) versus water is critical for its effective application in experimental research, particularly within the realms of drug development and formulation science. The significant difference in solubility between these two common solvents dictates its handling, incorporation into various matrices, and ultimately its bioavailability and efficacy in preclinical studies.

This compound, a member of the paraben family of preservatives, exhibits a distinct lipophilic character, which is reflected in its high solubility in organic solvents like ethanol and its limited solubility in aqueous media. This technical guide provides a comprehensive overview of the quantitative solubility data, detailed experimental protocols for its determination, and logical workflows to aid researchers in their experimental design.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its behavior in various experimental systems. For this compound, the disparity in its solubility in ethanol and water is stark, as summarized in the table below. It is important to note that literature values for water solubility can show some variation, which may be attributed to differences in experimental conditions such as temperature and pH.

| Compound | Solvent | Solubility ( g/100 g of solvent) at 25°C |

| This compound | Water | 0.07[1] |

| This compound | Water | ~0.12 (1.204 g/L) |

| This compound | Ethanol | Highly Soluble (exact value not specified in literature; see discussion below) |

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[6][7][8][9] The following protocol outlines the steps for determining the solubility of this compound in both ethanol and water.

Materials and Equipment:

-

This compound (high purity)

-

Ethanol (analytical grade, absolute)

-

Deionized or distilled water

-

Analytical balance

-

Thermostatically controlled shaking incubator or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Scintillation vials or other suitable sealed containers

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials containing a known volume of the respective solvent (ethanol or water). The excess solid should be clearly visible to ensure that equilibrium is reached from a state of supersaturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

To further ensure the removal of undissolved solids, centrifuge the samples at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid material, it is advisable to take the sample from the upper portion of the liquid.

-

Immediately filter the aliquot through a syringe filter into a volumetric flask. This step is crucial to remove any remaining microscopic particles.

-

Dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the original saturated solution by back-calculating from the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

To further clarify the logical flow of the solubility determination process, the following diagrams have been generated using the DOT language.

References

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethylparaben | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thermodynamic Analysis of the Solubility of Propylparaben in Acetonitrile–Water Cosolvent Mixtures [mdpi.com]

- 7. enamine.net [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. dissolutiontech.com [dissolutiontech.com]

Endocrine Disrupting Effects of Isopropylparaben on the Hypothalamic-Pituitary-Gonadal Axis

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Isopropylparaben (IPP), an alkyl ester of p-hydroxybenzoic acid, has been widely used as a preservative in cosmetics, pharmaceuticals, and food products.[1] Growing concerns over its potential as an endocrine-disrupting chemical (EDC) have prompted extensive research into its effects on hormonal pathways.[2] This technical guide provides a comprehensive overview of the known effects of this compound on the Hypothalamic-Pituitary-Gonadal (HPG) axis. It summarizes quantitative data from key in vitro and in vivo studies, details common experimental protocols for assessing endocrine disruption, and illustrates the core signaling pathways and workflows. The primary mechanisms of action for this compound involve its ability to mimic estrogen by binding to estrogen receptors (ERα and ERβ) and potentially interfere with steroidogenesis, thereby disrupting the sensitive hormonal feedback loops that govern reproductive health.[3][4]

Mechanisms of this compound-Induced Endocrine Disruption

The HPG axis is a critical neuroendocrine pathway that regulates reproduction and steroid hormone production through a coordinated feedback system involving the hypothalamus, pituitary gland, and gonads.[5] The hypothalamus releases gonadotropin-releasing hormone (GnRH), which stimulates the anterior pituitary to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6] These gonadotropins, in turn, act on the gonads to stimulate gametogenesis and the production of sex steroids like testosterone (B1683101) and estradiol (B170435).[5] EDCs like this compound can interfere with this axis at multiple levels.[7]

Estrogenic Activity

The most well-documented endocrine-disrupting effect of this compound is its estrogenic activity.[2] Due to its phenolic structure, it can act as an estrogen receptor agonist, binding to both ERα and ERβ.[3][8] This binding can mimic the effects of endogenous 17β-estradiol, leading to the activation of estrogen-responsive genes and downstream cellular effects.[9] The potency of this estrogenic activity generally increases with the length and branching of the paraben's alkyl chain, with this compound demonstrating notable activity.[3][10] This agonistic action can disrupt the negative feedback loop of the HPG axis, potentially altering GnRH, LH, and FSH secretion.

Interference with Steroidogenesis

Beyond receptor binding, parabens may also interfere with the synthesis of steroid hormones (steroidogenesis).[11][12] While direct evidence for this compound is less extensive than for other parabens like butylparaben, studies on related compounds suggest potential interference with key steroidogenic enzymes.[12][13] Disruption of enzymes such as those in the cytochrome P450 family (e.g., aromatase) could alter the balance of androgens and estrogens, further impacting HPG axis function.[4]

Quantitative Data on this compound's Endocrine Effects

The following tables summarize key quantitative data from in vitro and in vivo studies, providing insights into the potency of this compound as an endocrine disruptor.

Table 1: In Vitro Estrogenic Activity of this compound

| Assay Type | Receptor/Endpoint | Test System | Value | Unit | Reference |

| Competitive Binding Assay | Human Estrogen Receptor α (ERα) | Non-RI receptor binding assay | 6.0 x 10⁻⁶ (IC₅₀) | M | [3] |

| Competitive Binding Assay | Human Estrogen Receptor β (ERβ) | Non-RI receptor binding assay | 5.0 x 10⁻⁶ (IC₅₀) | M | [3] |

| ERα Dimerization Assay | ERα Dimerization | BRET-based assay in HEK293 cells | 1.37 x 10⁻⁵ (PC₂₀) | M | [10][14] |

| Transcriptional Activation | ERα Transcriptional Activity | STTA assay in ERα-HeLa9903 cells | 3.58 x 10⁻⁷ (PC₁₀) | M | [10][14] |

| Transcriptional Activation | ERα Transcriptional Activity | STTA assay in ERα-HeLa9903 cells | 1.59 x 10⁻⁶ (PC₅₀) | M | [10] |

| Transcriptional Activation | ERα Transcriptional Activity | STTA assay | 1.58 x 10⁻⁶ (PC₅₀) | M | [15] |

IC₅₀ (Half-maximal inhibitory concentration): Concentration required to displace 50% of the radiolabeled ligand. A lower value indicates higher binding affinity. PC₁₀/PC₂₀/PC₅₀ (Provoking Concentration): Concentration required to elicit 10%, 20%, or 50% of the maximal response of the positive control (e.g., 17β-estradiol).

Table 2: In Vivo Effects of this compound on the HPG Axis

| Species | Exposure Route & Dose | Duration | Observed Effect | Quantitative Change | Reference |

| Sprague-Dawley Rat (Female) | Dermal (Mixture with Isobutylparaben) | 28 days | Decreased serum Follicle-Stimulating Hormone (FSH) | Dose-dependent decrease at ≥100 mg/kg/day | [7][16] |

Note: Data specifically for this compound in vivo is limited. The cited study used a 1:1 mixture of this compound and isobutylparaben.

Visualizing Pathways and Workflows

The Hypothalamic-Pituitary-Gonadal (HPG) Axis

The following diagram illustrates the regulatory feedback loops of the HPG axis and indicates potential points of disruption by this compound.

Estrogen Receptor Signaling Pathway

This diagram shows how this compound, acting as an estrogen mimic, can activate the estrogen receptor signaling pathway.

Experimental Workflow for Endocrine Disruptor Assessment

This flowchart outlines a typical multi-tiered approach for evaluating the endocrine-disrupting potential of a compound like this compound.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key assays used to determine the endocrine-disrupting effects of this compound.

Estrogen Receptor (ER) Competitive Binding Assay

This assay quantifies the ability of a test chemical to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the estrogen receptor.

-

Objective: To determine the relative binding affinity (RBA) of this compound for ERα and ERβ.

-

Materials:

-

Source of ERα and ERβ (e.g., recombinant human ER, rat uterine cytosol).[17]

-

Radiolabeled ligand: [³H]-17β-estradiol.

-

Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Reference standard: 17β-estradiol or Diethylstilbestrol (DES).

-

Assay buffer (e.g., Tris-HCl with EDTA and molybdate).

-

Hydroxylapatite slurry or dextran-coated charcoal to separate bound from free ligand.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

A constant concentration of ER protein and radiolabeled estradiol is incubated in assay tubes.

-

Increasing concentrations of unlabeled this compound (or the reference standard) are added to the tubes to compete for receptor binding sites.

-

Tubes are incubated to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).

-

The receptor-bound radioligand is separated from the free radioligand using hydroxylapatite or charcoal adsorption.

-

The amount of bound radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: A competition curve is generated by plotting the percentage of bound radiolabel against the log concentration of the competitor. The IC₅₀ value (concentration of test chemical that inhibits 50% of specific binding) is calculated. The RBA is then determined by dividing the IC₅₀ of the reference standard by the IC₅₀ of this compound and multiplying by 100.

-

Stably Transfected Transcriptional Activation (STTA) Assay (OECD TG 455)

This cell-based assay measures the ability of a chemical to bind to and activate the estrogen receptor, leading to the expression of a reporter gene (e.g., luciferase).[10]

-

Objective: To determine if this compound can act as an ER agonist and induce gene transcription.

-

Materials:

-

A stable cell line expressing human ERα (e.g., ERα-HeLa-9903).[15]

-

The cell line must also contain an estrogen-responsive reporter gene construct (e.g., luciferase).

-

Cell culture medium, free of phenol (B47542) red and supplemented with charcoal-stripped serum to remove endogenous estrogens.

-

Test compound: this compound.

-

Positive control (e.g., 17β-estradiol) and vehicle control (e.g., DMSO).

-

Luciferase assay reagent.

-

Luminometer for signal detection.

-

-

Procedure:

-

Cells are seeded into multi-well plates and allowed to attach.

-

The medium is replaced with estrogen-free medium.

-

Cells are exposed to a range of concentrations of this compound, along with positive and vehicle controls.

-

Plates are incubated for a specified period (e.g., 24 hours) to allow for receptor binding, transcriptional activation, and reporter protein expression.

-

After incubation, cells are lysed, and the luciferase assay reagent is added.

-

The resulting luminescence, which is proportional to the level of transcriptional activation, is measured using a luminometer.

-

Data Analysis: Results are expressed as a percentage of the response induced by the positive control. A dose-response curve is plotted, and PC₁₀ and PC₅₀ values are calculated to quantify the potency of the test chemical.[10]

-

H295R Steroidogenesis Assay (OECD TG 493)

This in vitro assay uses the human adrenocortical carcinoma cell line (H295R), which expresses most key enzymes required for steroidogenesis. It is used to screen for chemicals that alter the production of testosterone and estradiol.[11]

-

Objective: To assess the effect of this compound on the production of key steroid hormones.

-

Materials:

-

H295R cell line.

-

Cell culture medium (e.g., DMEM/F12) supplemented with serum.

-

Test compound: this compound.

-

Positive controls (e.g., Forskolin to induce steroidogenesis, Prochloraz to inhibit it) and vehicle control.

-

Hormone quantification kits (e.g., ELISA or LC-MS/MS) for testosterone and estradiol.

-

-

Procedure:

-

H295R cells are seeded in multi-well plates and cultured until they reach confluence.

-

The medium is replaced with fresh medium containing a range of concentrations of this compound and the appropriate controls.

-

Cells are incubated for a defined period (e.g., 48 hours).

-

After incubation, the cell culture medium is collected.

-

The concentrations of testosterone and estradiol in the medium are quantified using a validated method like ELISA or LC-MS/MS.

-

A cell viability assay (e.g., MTT) is performed concurrently to ensure that observed effects on hormone levels are not due to cytotoxicity.

-

Data Analysis: Hormone concentrations are normalized to the vehicle control. Statistically significant increases or decreases in hormone production compared to the control indicate an effect on steroidogenesis.[12]

-

Conclusion

The available evidence strongly indicates that this compound is an endocrine-disrupting chemical with notable estrogenic activity. Quantitative in vitro data consistently demonstrate its ability to bind to and activate both ERα and ERβ, albeit at concentrations several orders of magnitude higher than 17β-estradiol.[3][18] While in vivo data specifically for this compound are less common, studies on related parabens and paraben mixtures suggest a potential to disrupt the HPG axis, as evidenced by alterations in gonadotropin levels.[16][19] The disruption of the sensitive hormonal feedback mechanisms by this compound's estrogen-mimicking properties poses a plausible risk to reproductive health. Further research, particularly comprehensive in vivo studies focusing on this compound alone, is necessary to fully elucidate its impact on the entire HPG axis and establish definitive no-observed-adverse-effect levels (NOAELs) for human risk assessment.[20]

References

- 1. A review of the endocrine activity of parabens and implications for potential risks to human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ewg.org [ewg.org]

- 3. [Competitive binding of some alkyl p-hydroxybenzoates to human estrogen receptor alpha and beta] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studying paraben-induced estrogen receptor- and steroid hormone-related endocrine disruption effects via multi-level approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Emerging insights into Hypothalamic-pituitary-gonadal (HPG) axis regulation and interaction with stress signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts [mdpi.com]

- 8. research-hive.com [research-hive.com]

- 9. benchchem.com [benchchem.com]

- 10. Comparative study on estrogen receptor alpha dimerization and transcriptional activity of parabens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Do parabens have the ability to interfere with steroidogenesis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Parabens inhibit the early phase of folliculogenesis and steroidogenesis in the ovaries of neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparative study on estrogen receptor alpha dimerization and transcriptional activity of parabens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Estrogenic Activity of Persistent Organic Pollutants and Parabens Based on the Stably Transfected Human Estrogen Receptor-α Transcriptional Activation Assay (OECD TG 455) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Toxicological evaluation of this compound and isobutylparaben mixture in Sprague-Dawley rats following 28 days of dermal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ER-dependent estrogenic activity of parabens assessed by proliferation of human breast cancer MCF-7 cells and expression of ERalpha and PR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Possible endocrine disrupting effects of parabens and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Isopropylparaben: A Technical Review of Genotoxicity and Mutagenicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity profile of isopropylparaben, a widely used preservative in cosmetics, pharmaceuticals, and food products. This document summarizes key studies, details experimental methodologies, and explores potential mechanisms of action to support safety and risk assessment processes.

Executive Summary

This compound has been evaluated for its genotoxic and mutagenic potential in a variety of in vitro and in vivo assays. The collective evidence from bacterial reverse mutation (Ames) tests, in vitro mammalian cell chromosome aberration assays, sister chromatid exchange tests, and micronucleus assays suggests a complex profile. While generally considered non-mutagenic in bacterial systems, some in vitro studies on mammalian cells indicate potential for chromosomal damage, particularly at higher concentrations. The data landscape for in vivo genotoxicity is less specific to this compound, with much of the information extrapolated from the broader paraben class. This guide aims to consolidate the available quantitative data and provide detailed experimental context to aid in the interpretation of these findings.

Data Presentation: Summary of Quantitative Genotoxicity and Mutagenicity Data

The following tables summarize the key quantitative results from genotoxicity and mutagenicity studies on this compound.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results for this compound

| Test System | Concentration | Metabolic Activation (S9) | Result | Reference |

| Salmonella typhimurium strains | 1 mg/plate | Not specified | Negative | --INVALID-LINK-- |

Table 2: In Vitro Mammalian Cell Genotoxicity Data for this compound

| Assay | Cell Type | Concentrations Tested (µg/mL) | Treatment Duration (hours) | Key Findings | Reference |

| Chromosome Aberration | Human Peripheral Lymphocytes | 10, 25, 50, 100 | 24 and 48 | Statistically significant increase in chromosomal aberrations at 24h. The increase was not meaningful at 48h.[1] | Güleç et al., 2019[1] |

| Chromosome Aberration | Not specified | 0.125 mg/mL (125 µg/mL) | 48 | 1% incidence of structural chromosomal aberrations; 2.0% polyploid cells. | --INVALID-LINK-- |

| Sister Chromatid Exchange (SCE) | Human Peripheral Lymphocytes | 10, 25, 50, 100 | 24 and 48 | Statistically significant increase in SCE at all concentrations and time points.[1] | Güleç et al., 2019[1] |

| Cytokinesis-Block Micronucleus (CBMN) | Human Peripheral Lymphocytes | 10, 25, 50, 100 | 24 and 48 | Statistically significant induction of micronuclei.[1] | Güleç et al., 2019[1] |

Note: Detailed quantitative results from the Güleç et al. (2019) study, such as the frequency of aberrations, SCEs per cell, and micronuclei frequency, were not available in the public domain at the time of this review.

Table 3: In Vivo Genotoxicity Data for this compound

| Assay | Species/Strain | Dose | Route of Administration | Tissue | Key Findings | Reference |

| Micronucleus Test | Data not available for this compound specifically. | - | - | - | General statements for the paraben class suggest a lack of in vivo genotoxicity.[2][3][4] | Cosmetic Ingredient Review[2][3][4] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following sections outline the typical protocols for the key assays cited in this guide, based on OECD guidelines and published literature.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

-

Test Principle: Histidine-dependent bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause mutations that restore the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-free medium. The number of revertant colonies is then counted.

-

Typical Protocol:

-

Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) is selected to detect different types of mutations (frameshift and base-pair substitutions).

-

Metabolic Activation: The test is performed in the presence and absence of an S9 fraction, an extract of rat liver containing metabolic enzymes, to simulate mammalian metabolism.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound on agar (B569324) plates.

-

Incubation: Plates are incubated for 48-72 hours at 37°C.

-

Scoring: The number of revertant colonies on the test plates is compared to the number on the negative (solvent) control plates. A significant, dose-dependent increase in revertant colonies indicates a positive result.

-

In Vitro Chromosome Aberration Assay

This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells.

-

Test Principle: Cultured mammalian cells are exposed to the test substance. After a suitable treatment period, the cells are arrested in metaphase, harvested, and examined microscopically for chromosomal aberrations.

-

Typical Protocol for Human Lymphocytes:

-

Cell Culture: Human peripheral blood lymphocytes are stimulated to divide using a mitogen like phytohemagglutinin (PHA).

-

Treatment: Cells are exposed to at least three concentrations of this compound, along with positive and negative controls, for a short (e.g., 3-6 hours) or long (e.g., 24 hours) duration. The assay is conducted with and without S9 metabolic activation for the short-term exposure.

-

Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in metaphase.

-

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

-

Analysis: Chromosomes are stained, and at least 200 metaphases per concentration are analyzed for structural aberrations (e.g., breaks, gaps, deletions, and exchanges).

-

In Vitro Sister Chromatid Exchange (SCE) Assay

The SCE assay is a sensitive indicator of DNA damage and repair.

-

Test Principle: Cells are grown for two cell cycles in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU). This allows for differential staining of sister chromatids. An increase in the frequency of exchanges between sister chromatids indicates genotoxic activity.

-

Typical Protocol:

-

Cell Culture and BrdU Labeling: Human lymphocytes are cultured and exposed to BrdU.

-

Test Substance Exposure: this compound is added to the cultures for a defined period.

-

Metaphase Arrest and Harvesting: Similar to the chromosome aberration assay, cells are arrested in metaphase and harvested.

-

Differential Staining: Slides are treated and stained to visualize the sister chromatids.

-

Scoring: The number of SCEs is counted in a set number of second-division metaphases.

-

In Vitro Cytokinesis-Block Micronucleus (CBMN) Assay

This assay detects both chromosome breakage and chromosome loss.

-

Test Principle: Cells are exposed to the test substance, and then cytokinesis (cytoplasmic division) is blocked using cytochalasin B. This results in binucleated cells. Micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis, are scored in these binucleated cells.

-

Typical Protocol:

-

Cell Culture and Treatment: Human lymphocytes are cultured and treated with this compound.

-

Cytokinesis Block: Cytochalasin B is added to the culture medium.

-

Harvesting: Cells are harvested and slides are prepared.

-

Staining and Scoring: Cells are stained, and the frequency of micronuclei is determined by scoring at least 1000 binucleated cells per concentration.

-

Signaling Pathways and Mechanistic Insights

Currently, there is a lack of specific studies detailing the signaling pathways involved in the genotoxicity of this compound. However, research on other parabens, such as propylparaben, suggests that the induction of oxidative stress may be a contributing factor to their genotoxic effects. Oxidative stress can lead to the formation of reactive oxygen species (ROS), which can directly damage DNA and lead to strand breaks and other lesions. This, in turn, can activate DNA damage response pathways, such as the p53 signaling pathway , leading to cell cycle arrest, apoptosis, or DNA repair. The structural similarities between this compound and other parabens suggest that this mechanism could also be relevant for this compound.

The endocrine-disrupting properties of some parabens, particularly their weak estrogenic activity, have also been investigated. While a direct link between the endocrine activity of this compound and its genotoxicity has not been established, hormone-related signaling pathways can sometimes influence cellular processes related to DNA repair and proliferation.

Visualizations

Experimental Workflow Diagrams

Caption: Overview of standard genotoxicity testing workflow for a test substance.

Caption: Simplified workflow of the Ames Test for mutagenicity assessment.

Caption: Workflow for the in vitro Chromosome Aberration Assay.

Potential Signaling Pathway Diagram

Caption: Postulated signaling pathway for paraben-induced genotoxicity.

Conclusion

The available data on the genotoxicity and mutagenicity of this compound indicate that it is not mutagenic in bacterial systems. However, in vitro studies on mammalian cells have shown some evidence of clastogenicity and DNA damage, as indicated by increased chromosomal aberrations, sister chromatid exchanges, and micronucleus formation, particularly at higher concentrations. There is a notable lack of publicly available, detailed quantitative data from these studies, which makes a definitive risk assessment challenging. Furthermore, specific in vivo genotoxicity data for this compound is scarce.

The potential for this compound to induce oxidative stress, a mechanism observed for other parabens, warrants further investigation as a possible pathway for its observed in vitro genotoxic effects.

For a more complete understanding of the genotoxic risk of this compound, further studies are recommended, including a robust in vivo micronucleus assay and investigations into the underlying molecular mechanisms and signaling pathways. This would provide a more solid foundation for regulatory decision-making and ensure consumer safety.

References

- 1. In vitro genotoxic and cytotoxic effects of some paraben esters on human peripheral lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Final Amended Report on the Safety Assessment of Methylparaben, Ethylparaben, Propylparaben, this compound, Butylparaben, Isobutylparaben, and Benzylparaben as used in Cosmetic Products 1 | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. cir-safety.org [cir-safety.org]

An In-Depth Technical Guide to Isopropylparaben Degradation Pathways and Metabolite Identification

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopropylparaben, a widely utilized antimicrobial preservative in pharmaceuticals, cosmetics, and food products, is subject to various degradation pathways in both biological and environmental systems. Understanding these degradation routes and the resulting metabolites is crucial for assessing its environmental fate, toxicological profile, and the stability of formulated products. This technical guide provides a comprehensive overview of the primary degradation pathways of this compound—biodegradation, chemical degradation (hydrolysis and oxidation), and photodegradation. It details the identification of key metabolites, presents available quantitative data on degradation kinetics, outlines experimental protocols for studying these processes, and provides visual representations of the degradation pathways and analytical workflows. The predominant degradation pathway involves the hydrolysis of the ester bond, yielding p-hydroxybenzoic acid (p-HBA) and isopropanol, with p-HBA being the principal and most studied metabolite.

This compound Degradation Pathways